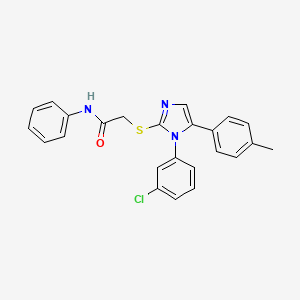

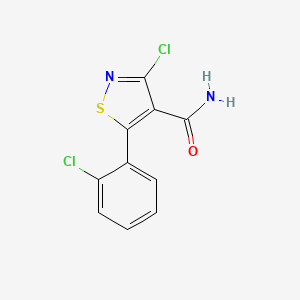

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

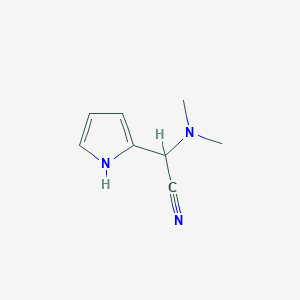

The compound "2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide" is a chemical of interest due to its imidazole core, which is a common motif in pharmaceuticals and materials science. Imidazole derivatives are known for their diverse biological activities and applications in various chemical reactions.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the formation of the imidazole ring followed by various functionalization reactions. In the case of compounds similar to the one of interest, electrophilic building blocks such as 2-chloro-N-phenylacetamide are utilized to form ring-annulated products . The synthesis typically results in the elimination of by-products like aniline, and the final structures are confirmed through analytical and spectral studies, including single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the arrangement of the rings and the angles between them. For instance, a related compound with a chlorophenyl and phenylamino substituent on the imidazole ring was found to have a planar structure with the imidazole ring almost perpendicular to the phenyl ring . Such structural details are crucial as they can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their multiple reactive sites. The presence of substituents like chlorophenyl groups can make these compounds suitable for further functionalization. The reactivity of these compounds can be tailored by modifying the substituents, which can lead to the synthesis of novel compounds with potential antibacterial properties, as seen in related research .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of hydrogen bonds, π-π interactions, and other non-covalent interactions can affect the compound's solubility, melting point, and stability . These properties are essential for the practical application of these compounds in pharmaceuticals or as materials.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A wide array of scientific studies have been dedicated to the synthesis, characterization, and evaluation of biological activities of compounds similar to 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide. These compounds have been explored for their potential applications in various fields, including medicinal chemistry, pharmaceutical sciences, and biochemical research.

Anticonvulsant Activity : Derivatives of the compound have been synthesized and tested for their anticonvulsant activity. One study highlighted the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives and evaluated their effectiveness against seizures induced by maximal electroshock, finding certain derivatives to exhibit significant activity (Aktürk et al., 2002).

Antimicrobial and Antioxidant Properties : Another research focus has been on the antimicrobial and antioxidant properties of similar compounds. A study synthesized 4-arylacetamido-2-amino- and 2-arylamino-1,3-thiazoles, demonstrating specificity towards Gram-positive species and showcasing promising antimicrobial and moderate antioxidant activity (M. V. et al., 2015).

pKa Determination : The acidity constants (pKa values) of newly synthesized drug precursors related to this compound have been determined, providing insight into their chemical behavior and potential pharmaceutical applications. This data is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties (Duran & Canbaz, 2013).

Corrosion Inhibition : Studies have also explored the use of benzimidazole derivatives, similar in structure to the compound , as corrosion inhibitors for carbon steel in acidic environments. These compounds were found to significantly reduce corrosion, indicating their potential industrial applications (Rouifi et al., 2020).

Anticancer Activities : Another area of research involves the synthesis of derivatives targeting anticancer activities. Some compounds have shown to exhibit reasonable anticancer activity against a range of cancer cell lines, highlighting the potential for therapeutic applications (Duran & Demirayak, 2012).

Propriétés

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3OS/c1-17-10-12-18(13-11-17)22-15-26-24(28(22)21-9-5-6-19(25)14-21)30-16-23(29)27-20-7-3-2-4-8-20/h2-15H,16H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVROFVSBVJVSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2525977.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-pyridinyl)methanamine](/img/structure/B2525989.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B2525994.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2525995.png)

![2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2525997.png)

![4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B2526000.png)